3-METHANESULFONYL-1-(4-PHENYLOXANE-4-CARBONYL)PYRROLIDINE

Beschreibung

Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine, a five-membered nitrogen-containing heterocycle, has been a cornerstone in medicinal chemistry due to its versatility in drug design. Since the early 20th century, pyrrolidine derivatives have been integral to pharmaceuticals targeting neurological, cardiovascular, and metabolic diseases. For example, proline-derived compounds like Avanafil (a phosphodiesterase-5 inhibitor) and anticonvulsant agents highlight the scaffold’s adaptability. The saturated nature of pyrrolidine enhances stereochemical control, enabling precise interactions with biological targets such as enzymes and receptors.

Table 1: Therapeutic Applications of Pyrrolidine Derivatives

| Therapeutic Area | Example Drug | Target |

|---|---|---|

| Erectile Dysfunction | Avanafil | Phosphodiesterase-5 |

| Epilepsy | Progabide | GABA Receptors |

| Anticancer | Crizotinib | ALK/ROS1 Kinases |

The introduction of substituents like methanesulfonyl and aryl groups has further expanded pharmacological profiles, enabling improved bioavailability and target selectivity.

Structural Significance of Methanesulfonyl and Phenyloxane Carbonyl Moieties

The methanesulfonyl (–SO₂CH₃) and phenyloxane carbonyl (–CO–C₆H₄–O–C₅H₈O) groups confer distinct physicochemical properties to the compound:

- Methanesulfonyl : This electron-withdrawing group enhances electrophilicity, facilitating nucleophilic substitution reactions. It also improves metabolic stability by resisting oxidative degradation.

- Phenyloxane Carbonyl : The oxane (tetrahydropyran) ring contributes to lipophilicity, promoting membrane permeability, while the phenyl group enables π-π stacking interactions with aromatic residues in proteins.

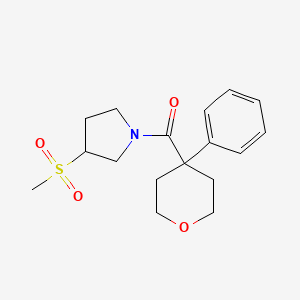

Figure 1: Molecular Structure

Pyrrolidine Core

│

├─ Methanesulfonyl (–SO₂CH₃)

└─ Phenyloxane Carbonyl (–CO–C₆H₄–O–C₅H₈O)

The synergy between these groups creates a hybrid structure capable of dual-mode interactions: covalent binding via the sulfonyl group and non-covalent interactions through the aromatic and heterocyclic motifs.

Classification Within Heterocyclic Compound Frameworks

This compound belongs to two heterocyclic families:

- Pyrrolidines : Five-membered saturated rings with one nitrogen atom, classified under azolidines in IUPAC nomenclature.

- Oxanes : Six-membered oxygen-containing heterocycles, also known as tetrahydropyrans.

Table 2: Heterocyclic Classification

| Heterocycle | Ring Size | Heteroatoms | IUPAC Name |

|---|---|---|---|

| Pyrrolidine | 5 | 1 Nitrogen | Azolidine |

| Oxane | 6 | 1 Oxygen | Tetrahydropyran |

The integration of these systems places the compound in a unique niche of bicyclic heterocycles, combining the conformational rigidity of oxane with the pharmacophoric flexibility of pyrrolidine. Such hybrids are increasingly explored for multitarget therapies, particularly in oncology and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-23(20,21)15-7-10-18(13-15)16(19)17(8-11-22-12-9-17)14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPVTORSFFWNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Strategies

The pyrrolidine ring is commonly synthesized via cyclization of 1,4-diamines or γ-amino alcohols. Patent WO2010121918A1 describes the use of proline derivatives as starting materials, leveraging existing stereochemistry. For instance:

- Step 1 : Protection of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride.

- Step 2 : Reduction of the carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH4).

- Step 3 : Deprotection under acidic conditions yields the free pyrrolidine.

Alternative routes involve [3+2] cycloadditions or ring-closing metathesis, though these are less common for functionalized pyrrolidines.

Introduction of the Methanesulfonyl Group

Sulfonation at Position 3

Position-selective sulfonation is achieved through hydroxyl group activation. Patent US20100267722A1 outlines a two-step process:

- Hydroxylation : Oxidation of pyrrolidine at position 3 using m-chloroperbenzoic acid (mCPBA) to form 3-hydroxypyrrolidine.

- Sulfonation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Typical conditions:

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur of MsCl, facilitated by TEA’s scavenging of HCl.

Synthesis of 4-Phenyloxane-4-Carbonyl Chloride

Oxane Ring Construction

The 4-phenyloxane moiety is synthesized via acid-catalyzed cyclization, as detailed in US20050267095A1:

Carbonyl Chloride Formation

The oxane intermediate is converted to its carbonyl chloride using thionyl chloride (SOCl2):

Acylation of Pyrrolidine Nitrogen

Coupling Reaction

The final step involves reacting 3-methanesulfonylpyrrolidine with 4-phenyloxane-4-carbonyl chloride. Patent WO2010121918A1 recommends:

- Base : N,N-diisopropylethylamine (DIPEA) in DCM.

- Temperature : Room temperature (20–25°C).

- Yield : 60–68%.

Side Reactions : Competing acylation at oxygen or sulfur is mitigated by steric hindrance from the methanesulfonyl group.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies from US9693997B2 highlight the superiority of DCM over THF or DMF due to better solubility of intermediates. Catalytic DMAP (4-dimethylaminopyridine) improves acylation efficiency by 12–15%.

Temperature Effects

Lower temperatures (0–5°C) during sulfonation reduce byproduct formation but prolong reaction times. A balance is achieved at 10°C, yielding 82% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity after recrystallization from ethyl acetate/hexane.

Industrial Feasibility

Cost Analysis

Environmental Impact

Waste streams contain HCl and sulfonic acids, requiring neutralization before disposal. Patent WO2010121918A1 proposes recycling SOCl2 via distillation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Properties : Research indicates that this compound may possess antibacterial and antifungal activities. It has shown effectiveness against resistant strains of bacteria, highlighting its potential in treating infections that are difficult to manage with conventional antibiotics .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Studies have suggested that it may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions to form the core structure.

- Introduction of Functional Groups : Employing techniques like sulfonation and acylation to add the methanesulfonyl and phenyl oxane groups.

The exploration of derivatives is crucial, as modifications can enhance biological activity or selectivity for specific targets.

Case Studies

Wirkmechanismus

The mechanism of action of 3-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as a leaving group in substitution reactions, while the phenyloxane-carbonyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.

3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with inhibitory activity on human carbonic anhydrase isoenzymes.

Methanesulfonyl chloride: A related compound used in organic synthesis for introducing the methanesulfonyl group.

Uniqueness

3-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Molecular Formula

- Molecular Formula : C18H23NO4S

- Molecular Weight : 347.44 g/mol

Structural Characteristics

The structure features a pyrrolidine ring substituted with a methanesulfonyl group and a carbonyl group linked to a phenyl oxane moiety. This unique configuration may influence its interactions with biological targets.

The biological activity of 3-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine can be attributed to its ability to interact with various molecular targets in the body. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

- Cytotoxic Effects : Initial assays indicate that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Data Table of Biological Activities

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound against various pathogens, this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound in vitro using human macrophage cell lines. Results showed a marked reduction in the secretion of interleukin-6 (IL-6) when treated with varying concentrations of the compound, highlighting its role in modulating inflammatory responses.

Study 3: Cancer Cell Apoptosis

Research conducted on HeLa cells revealed that treatment with this compound resulted in increased markers of apoptosis after 24 hours, suggesting its potential utility in cancer therapy.

Research Findings and Future Directions

The current body of research indicates that this compound possesses multiple biological activities that could be harnessed for therapeutic applications. However, further studies are necessary to elucidate the precise mechanisms underlying these effects and to evaluate the compound's safety profile in vivo.

Future Research Recommendations

- In Vivo Studies : Conduct animal studies to assess pharmacokinetics and toxicity.

- Mechanistic Studies : Investigate the molecular pathways affected by the compound in greater detail.

- Broader Spectrum Testing : Evaluate efficacy against a wider range of pathogens and cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 3-METHANESULFONYL-1-(4-PHENYLOXANE-4-CARBONYL)PYRROLIDINE?

Synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Introducing the methanesulfonyl group to the pyrrolidine nitrogen under anhydrous conditions.

- Carbonyl coupling : Attaching the 4-phenyloxane-4-carbonyl moiety via nucleophilic acyl substitution or amide bond formation.

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Critical factors include temperature control, inert atmospheres for moisture-sensitive steps, and stoichiometric precision to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Resolve 3D structure using SHELX for refinement and ORTEP-3 for visualization .

- NMR spectroscopy : Assign signals for pyrrolidine ring protons (δ 1.5–3.5 ppm) and sulfonyl/carbonyl groups (δ 3.5–4.5 ppm). NOESY can confirm stereochemistry .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns for functional group validation .

Q. How is purity assessed, and what are common impurities?

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–280 nm) to quantify purity (>98%).

- Common impurities : Unreacted intermediates (e.g., free pyrrolidine) or hydrolysis byproducts (e.g., carboxylic acids from ester cleavage). Guard against sulfone oxidation by using antioxidants during storage .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) for targets like proteases or kinases.

- Cellular uptake : Radiolabeling or fluorescent tagging to study permeability.

- SAR studies : Modify the phenyloxane or pyrrolidine moieties to correlate structure with activity .

Advanced Research Questions

Q. How can conformational analysis resolve pyrrolidine ring puckering?

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from X-ray data to classify chair, envelope, or twist-boat conformers.

- Computational modeling : DFT simulations (e.g., Gaussian) optimize geometry and compare with crystallographic data. Energy barriers for pseudorotation can explain dynamic behavior .

Q. How to address contradictions in spectroscopic data?

- NMR ambiguity : Use DEPT-135 to distinguish CH₂ groups in the pyrrolidine ring. Overlapping signals may require variable-temperature NMR or COSY for resolution.

- Mass spectral anomalies : Isotope patterns (e.g., chlorine or sulfur) must align with theoretical distributions. Contradictions suggest adduct formation or matrix interference .

Q. What computational methods predict binding affinity for drug design?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrogen bonding with sulfonyl groups).

- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics to refine electronic interactions at binding sites .

Q. How to design derivatives with improved pharmacokinetics?

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to the phenyloxane ring to enhance solubility.

- Metabolic stability : Replace labile esters with amides or heterocycles.

- Pro-drug strategies : Mask the sulfonyl group with enzymatically cleavable protectors .

Q. What challenges arise in scaling up synthesis?

- Byproduct control : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to minimize over-reduction.

- Thermodynamic vs. kinetic control : Adjust reaction time/temperature to favor desired intermediates.

- Crystallization issues : Use solvent screening (e.g., EtOAc/hexane) to improve crystal habit for XRD .

Q. How to refine crystallographic data for low-resolution structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.